2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
Overview
Description
2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a bicyclic structure that includes both pyridine and pyrimidine rings, making it a versatile scaffold for chemical modifications and biological interactions.
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride are Poly ADP-ribose polymerase 1 (PARP1) and Cyclin-dependent kinase 12 (CDK12) . PARP1 is a key enzyme involved in DNA damage repair, while CDK12 plays a crucial role in the expression of genes involved in homologous recombination .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activities. It shows potent inhibitory effects on PARP1 enzymatic activity and the PAR protein level . Moreover, the expression of CDK12 is also inhibited by this compound .
Biochemical Pathways
The inhibition of PARP1 and CDK12 affects the DNA damage repair (DDR) pathway. CDK12 inhibitors decrease the expression of DDR-related genes, exerting an antitumor function . The simultaneous inhibition of both PARP1 and CDK12 disrupts the homologous recombination process, a key pathway in DNA repair .
Result of Action
The inhibition of PARP1 and CDK12 by this compound leads to a significant antitumor effect by inhibiting DNA damage repair in tumors . This results in the death of tumor cells, particularly in HER2-positive cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, similar compounds are often stored at low temperatures (2-8°C) to maintain stability .
Biochemical Analysis
Biochemical Properties
2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as Axl and Mer, which are receptor tyrosine kinases involved in cell signaling pathways . The compound’s inhibitory activity on these enzymes suggests its potential use in therapeutic applications, particularly in cancer treatment. The nature of these interactions involves binding to the active sites of the enzymes, thereby preventing their normal function and disrupting the signaling pathways they regulate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can induce apoptosis by inhibiting key signaling pathways that promote cell survival and proliferation. Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as Axl and Mer, inhibiting their kinase activity . This inhibition leads to a cascade of downstream effects, including the disruption of cell signaling pathways that are critical for cell survival and proliferation. Furthermore, the compound can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins involved in gene transcription.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been shown to maintain its inhibitory activity, although some degradation may occur under certain conditions . Long-term studies have demonstrated that the compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects by inhibiting tumor growth and inducing apoptosis . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways. This inhibition can lead to changes in the levels of metabolites and the overall metabolic state of the cell, which can have significant implications for cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound is transported across cell membranes by specific transporters and can accumulate in certain cellular compartments. Its distribution within tissues can affect its therapeutic efficacy and potential side effects, making it important to understand the factors that influence its transport and distribution.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological effects, making it a key factor in its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the reaction of 2-chloropyridine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as diisopropylethylamine (DIPEA) and a solvent like dichloromethane (DCM) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The steps include initial formation of the bicyclic core, followed by chlorination and subsequent purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different oxidation states, which can be useful in various chemical applications.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Another chlorinated derivative with similar structural features.
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A benzyl-substituted derivative with different biological activities.
Uniqueness
2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is unique due to its specific chlorine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.ClH/c8-7-10-3-5-1-2-9-4-6(5)11-7;/h3,9H,1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCBOQCWUCJSPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC(=NC=C21)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432795-17-9 | |
Record name | 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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